trans-3-Methoxy-4-methyl-piperidine hydrochloride
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Overview
Description
“trans-3-Methoxy-4-methyl-piperidine hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .Molecular Structure Analysis
The molecular structure of “trans-3-Methoxy-4-methyl-piperidine hydrochloride” is represented by the linear formula C7H16ClNO . The Inchi Code for this compound is 1S/C7H15NO.ClH/c1-6-3-4-8-5-7 (6)9-2;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions are crucial in the pharmaceutical applications of synthetic and natural piperidines .Physical And Chemical Properties Analysis
“trans-3-Methoxy-4-methyl-piperidine hydrochloride” has a molecular weight of 165.66 . It is an off-white solid .Scientific Research Applications
Synthesis and Pharmacological Evaluation
A significant application of trans-3-Methoxy-4-methyl-piperidine hydrochloride is in the synthesis and pharmacological evaluation of analgesics. For example, compounds synthesized from related piperidines have demonstrated exceptional analgesic activity and have been evaluated for clinical use, particularly in settings requiring short-acting analgesics for outpatient surgical procedures (Lalinde et al., 1990).
Methodological Development in Synthesis
The compound has also contributed to advancements in synthetic methodologies. Research has explored regioselective and stereoselective synthesis techniques, with applications in creating disubstituted piperidines, which are crucial for developing various pharmacological agents (Matsumura et al., 1996).
Study of Molecular and Structural Properties
Studies on the methoxylation of heterocyclic compounds, including piperidine derivatives, provide insights into the molecular and structural properties of these chemicals. These investigations have implications for the design and synthesis of novel compounds with potential therapeutic applications (Duquet et al., 2010).
Applications in Neuropharmacology
Research involving trans-3-Methoxy-4-methyl-piperidine hydrochloride derivatives has extended into neuropharmacology, particularly in the study of serotonin reuptake inhibitors. Such compounds have been evaluated for their potential to improve cognitive impairments and memory tasks in preclinical models, suggesting avenues for treating neurological conditions (Miura et al., 1993).
Opioid Receptor Antagonism
Another critical area of application is the identification and development of opioid receptor antagonists. Derivatives of trans-3-Methoxy-4-methyl-piperidine have been explored for their potential as opioid receptor antagonists, contributing to the search for novel treatments for addiction and pain management (Grundt et al., 2004).
Future Directions
Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . The discovery and biological evaluation of potential drugs containing piperidine moiety are among the latest scientific advances .
properties
IUPAC Name |
(3S,4R)-3-methoxy-4-methylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-3-4-8-5-7(6)9-2;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAORXTSKSCEPHH-ZJLYAJKPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@H]1OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-Methoxy-4-methyl-piperidine hydrochloride | |
CAS RN |
374794-73-7 |
Source
|
Record name | rac-(3R,4S)-3-methoxy-4-methylpiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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